molecular formula C14H14N2O5S B5704468 N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B5704468
M. Wt: 322.34 g/mol
InChI Key: UDMUPWDSUJLZIY-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide typically involves the nitration of 4-methoxyacetanilide followed by sulfonation. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the methoxy group. The resulting nitro compound is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow processes and the use of automated reactors can enhance the efficiency and safety of the production process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Reduction: N-(4-amino-3-methoxyphenyl)-4-methylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-(4-Methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes and pigments, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activities by competitive inhibition.

Comparison with Similar Compounds

    N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure but lacks the sulfonamide group.

    4-Methoxy-3-nitroacetanilide: Similar structure with an acetamide group instead of a sulfonamide group.

    N-(4-Methoxy-3-nitrophenyl)-N-methylbenzenesulfonamide: Similar structure with an additional methyl group on the nitrogen atom.

Uniqueness: N-(4-Methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both the methoxy and nitro groups on the aromatic ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-3-6-12(7-4-10)22(19,20)15-11-5-8-14(21-2)13(9-11)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMUPWDSUJLZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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